8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are structurally analogous to tropane alkaloids like cocaine. The target molecule features a 1-benzothiophene-2-carbonyl group at the 8-position and a 1H-1,2,3-triazol-1-yl substituent at the 3-position.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(17-9-12-3-1-2-4-16(12)24-17)22-13-5-6-14(22)11-15(10-13)21-8-7-19-20-21/h1-4,7-9,13-15H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEWTTDWJNXZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4S3)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the formation of the azabicyclo octane structure through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
While direct pharmacological data for the target compound are unavailable, SAR trends from analogous compounds suggest:
8-Substituent Hydrophobicity : Bulky, aromatic groups (e.g., benzothiophene) may enhance CNS penetration but reduce solubility.
Triazole Positioning : The 1,2,3-triazole at the 3-position could improve metabolic stability compared to ester or amide groups in cocaine analogs .
Synergistic Effects : Combining a benzothiophene (electron-rich) and triazole (hydrogen-bond acceptor) may optimize interactions with dual-target receptors (e.g., μ-opioid and CCR5) .
Biological Activity
The compound 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure combined with a benzothiophene moiety and a triazole ring. The unique arrangement of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 273.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to branched-chain amino acid metabolism. Inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) have shown promise in reducing elevated levels of branched-chain amino acids (BCAAs) in metabolic disorders .
- Receptor Modulation : The triazole moiety may facilitate interactions with various receptors, potentially altering signaling pathways related to inflammation and metabolic regulation.
Biological Activity Studies
Research has demonstrated the compound's efficacy in various biological assays:
- Metabolic Disorders : Studies have indicated that compounds similar to this compound can significantly enhance the activity of BCKDC in cellular models, suggesting potential applications in treating disorders like maple syrup urine disease .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of benzothiophene exhibit anti-inflammatory properties by modulating cytokine release and leukocyte migration . This could position the compound as a candidate for treating inflammatory diseases.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving the administration of a related benzothiophene derivative showed a significant reduction in BCAA concentrations in a mouse model after one week of treatment at dosages of 20 mg/kg/day, indicating effective modulation of metabolic pathways .
- Case Study 2 : In vitro assays demonstrated that similar compounds effectively reduced inflammatory markers in human lymphocytes exposed to stress conditions, suggesting the potential for therapeutic development against chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?
- Methodology : Synthesis typically involves multi-step routes:
Azabicyclo[3.2.1]octane core preparation : Cyclization of precursor amines via Buchwald-Hartwig coupling or radical-mediated cyclization (e.g., using AIBN and tributyltin hydride) .
Triazole introduction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, DMF/H2O) to ensure regioselective 1,4-substitution .
Benzothiophene-2-carbonyl conjugation : Amide coupling using EDC/HOBt or HATU in anhydrous DCM, monitored by TLC .
- Key considerations : Solvent choice (e.g., DMSO for solubility), temperature control (±2°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for characterizing this compound?
- Core techniques :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm stereochemistry and substituent positions (e.g., δ 7.8–8.2 ppm for triazole protons; δ 170–175 ppm for carbonyl carbons) .
- HRMS : Exact mass verification (e.g., calculated [M+H]<sup>+</sup> = 423.1524; observed deviation < 2 ppm) .
- Elemental analysis : Carbon/hydrogen/nitrogen ratios to confirm purity (e.g., C: 64.98%, H: 6.43%, N: 2.71% for analogous derivatives) .
Advanced Research Questions
Q. How can the efficiency of triazole ring formation be optimized in this compound?
- Approach :
- Click chemistry optimization : Use Cu(I) catalysts (e.g., CuSO4/sodium ascorbate) with microwave-assisted synthesis (60°C, 30 min) to accelerate reaction rates .
- Solvent screening : Compare DMF, THF, and tert-butanol for yield improvement. Tert-butanol/water (1:1) often reduces side reactions .
- Real-time monitoring : In situ IR spectroscopy to track azide consumption and adjust stoichiometry dynamically .
Q. What strategies address poor solubility in biological assays?
- Solutions :
- Co-solvent systems : Use 10% DMSO in PBS or cyclodextrin-based formulations to enhance aqueous solubility .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at non-critical positions (e.g., N-methyl substituents on the azabicyclo core) .
- Validation : Dynamic light scattering (DLS) to assess aggregation and LC-MS to confirm stability .
Q. How can structure-activity relationship (SAR) studies be designed for the benzothiophene and azabicyclo moieties?
- Experimental design :
Analog synthesis : Replace benzothiophene with naphthothiophene or simplify to phenyl groups; modify azabicyclo ring size (e.g., [3.2.1] vs. [4.2.1]) .
Biological testing : Measure binding affinity (Ki) to serotonin/dopamine transporters (e.g., HEK293 cells transfected with hSERT/hDAT) .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness (e.g., benzothiophene’s planarity) with target engagement .
Q. What methods resolve stereochemical ambiguities in the azabicyclo[3.2.1]octane core?
- Techniques :
- X-ray crystallography : Resolve absolute configuration (e.g., (1R,5S) vs. (1S,5R)) using synchrotron radiation (e.g., Argonne National Laboratory facilities) .
- Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane/isopropanol, 90:10) .
Q. How to address contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Troubleshooting :
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method) to identify misassignments .
- Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence temperatures for axial/equatorial protons) .
Q. What purification challenges arise during scale-up, and how are they mitigated?
- Challenges : Co-elution of byproducts (e.g., dehalogenated intermediates) and low recovery due to high polarity.
- Solutions :
- HPLC purification : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; collect fractions at λ = 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/heptane) to improve crystal yield (>80%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
